

Application Notes and Protocols: OICR-41103 for Targeted Protein Degradation Studies

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621836

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-41103 is a potent and selective chemical probe for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1).[1][2][3][4] DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is pivotal in mediating the ubiquitination and subsequent proteasomal degradation of various cellular proteins.[1][2][3][4] The ability of **OICR-41103** to bind DCAF1 with high affinity makes it a valuable tool for studying the biology of this E3 ligase and a promising ligand for the development of Proteolysis Targeting Chimeras (PROTACs) in the field of targeted protein degradation.[1][2]

These application notes provide a comprehensive overview of **OICR-41103**, including its binding characteristics, cellular engagement, and detailed protocols for its use in key biochemical and cellular assays.

OICR-41103: A High-Affinity Ligand for DCAF1

OICR-41103 was developed from a previous DCAF1 ligand, OICR-8268, and demonstrates significantly improved binding affinity and cellular activity.[1][5] It serves as a powerful tool for

researchers investigating DCAF1-mediated protein degradation and for the design of novel PROTACs to induce the degradation of specific proteins of interest.

Quantitative Data Summary

The following tables summarize the key quantitative data for **OICR-41103** and its negative control, **OICR-41103N**.

Table 1: In Vitro Binding Affinity and Thermal Stabilization

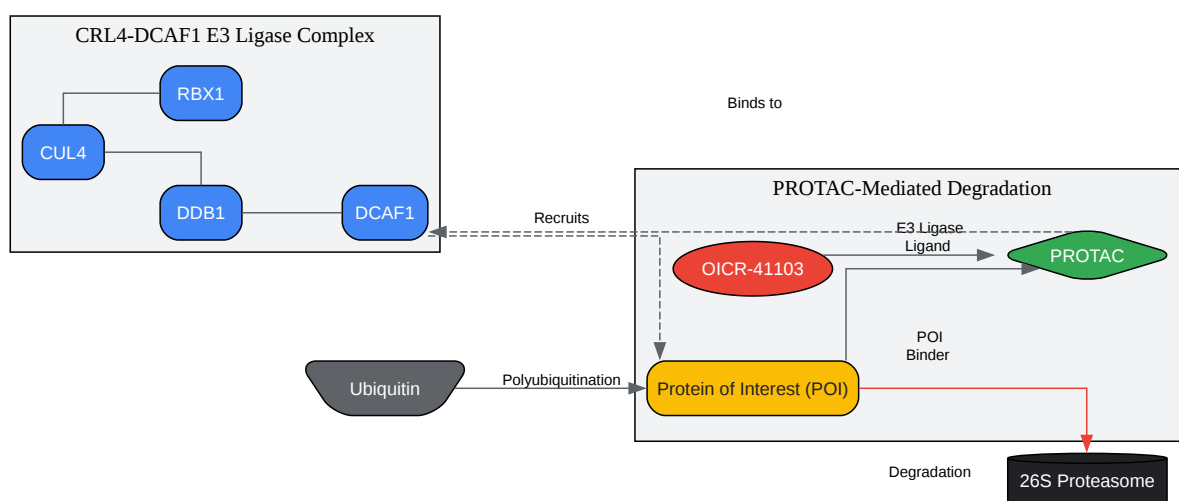
Compound	Target	Assay	Parameter	Value
OICR-41103	DCAF1 WDR Domain	Surface Plasmon Resonance (SPR)	KD	~1 nM
OICR-41103N	DCAF1 WDR Domain	Surface Plasmon Resonance (SPR)	KD	Weaker binding
OICR-41103	DCAF1 WDR Domain	Differential Scanning Fluorimetry (DSF)	ΔT_m at 20 μ M	23.0 \pm 0.1 $^{\circ}$ C
OICR-41103N	DCAF1 WDR Domain	Differential Scanning Fluorimetry (DSF)	ΔT_m at 20 μ M	8.8 \pm 0.3 $^{\circ}$ C

Table 2: Cellular Target Engagement

Compound	Target	Assay	Cell Line	Parameter	Value
OICR-41103	DCAF1 WDR Domain	Cellular Thermal Shift Assay (CETSA)	NCI-H460	EC50	165 nM
OICR-41103	DCAF1 WDR Domain	NanoBRET	HEK293T	IC50	130 nM
OICR-41103N	DCAF1 WDR Domain	NanoBRET	HEK293T	IC50	>35-fold less potent

Signaling Pathway and Mechanism of Action

OICR-41103 targets DCAF1, a key component of the Cullin-RING E3 ubiquitin ligase machinery. By binding to the WDR domain of DCAF1, **OICR-41103** can be incorporated into a PROTAC molecule to recruit a target protein for ubiquitination and degradation.



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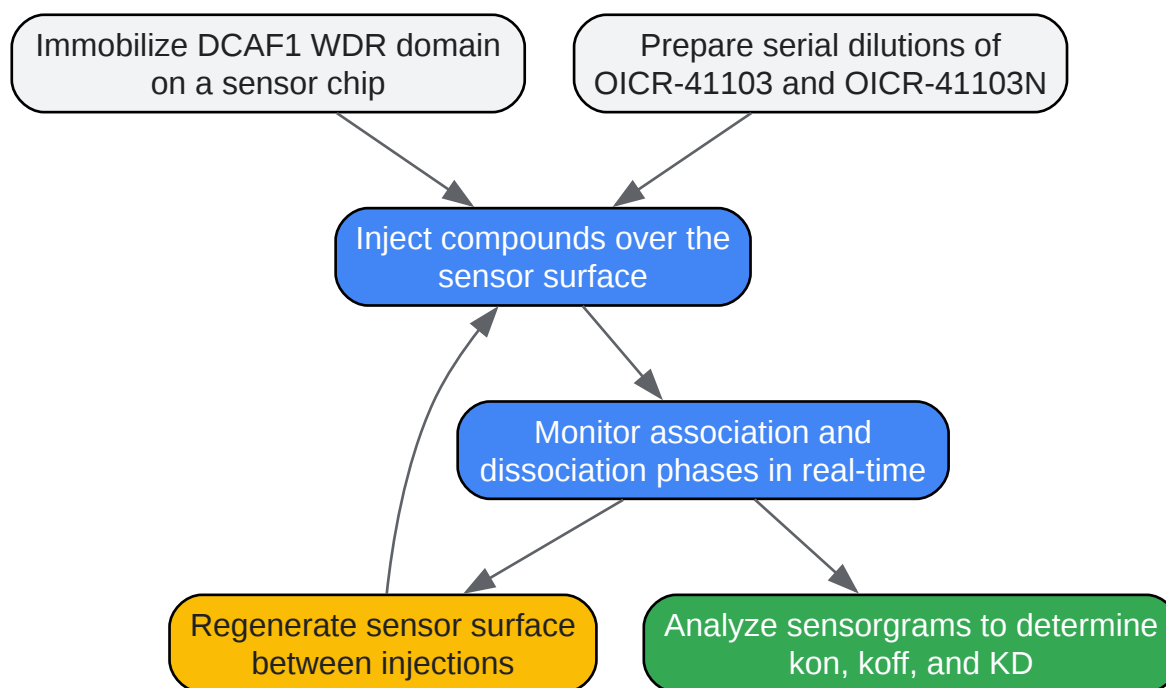
Figure 1: Mechanism of **OICR-41103** in PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of **OICR-41103** with DCAF1 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity (KD) of **OICR-41103** to the DCAF1 WDR domain.



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Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

- Purified recombinant DCAF1 WDR domain
- **OICR-41103** and **OICR-41103N**

- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)
- Amine coupling kit
- Running buffer (e.g., HBS-EP+)
- DMSO

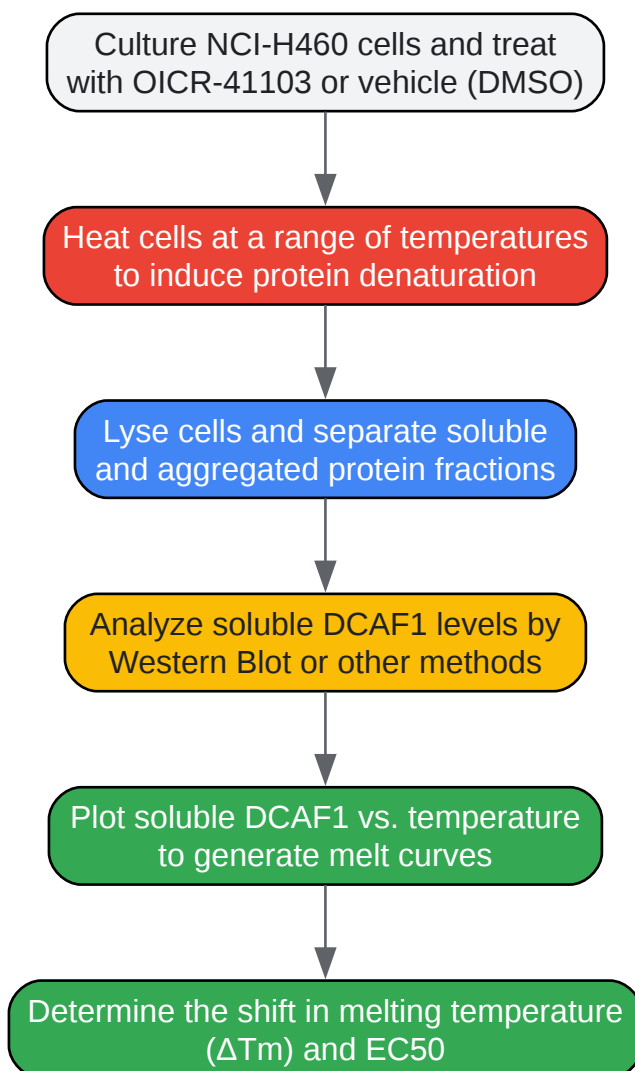
Procedure:

- Immobilization:
 - Activate the sensor chip surface using the amine coupling kit.
 - Immobilize the DCAF1 WDR domain to the desired level on the sensor chip.
 - Deactivate any remaining active esters.
- Analyte Preparation:
 - Prepare a stock solution of **OICR-41103** and **OICR-41103N** in DMSO.
 - Perform a serial dilution of the compounds in running buffer to the desired concentration range. The final DMSO concentration should be kept constant and low (e.g., <1%).
- Binding Measurement:
 - Inject the diluted compounds over the sensor surface at a constant flow rate.
 - Monitor the binding response (in Resonance Units, RU) during the association and dissociation phases.
 - Inject a buffer blank for double referencing.
- Regeneration:

- After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines the ability of **OICR-41103** to bind and stabilize DCAF1 in a cellular context.



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Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

- NCI-H460 cells
- **OICR-41103**
- Cell culture medium and reagents
- PBS
- Thermal cycler
- Lysis buffer with protease inhibitors
- Antibodies for DCAF1 and a loading control for Western Blot

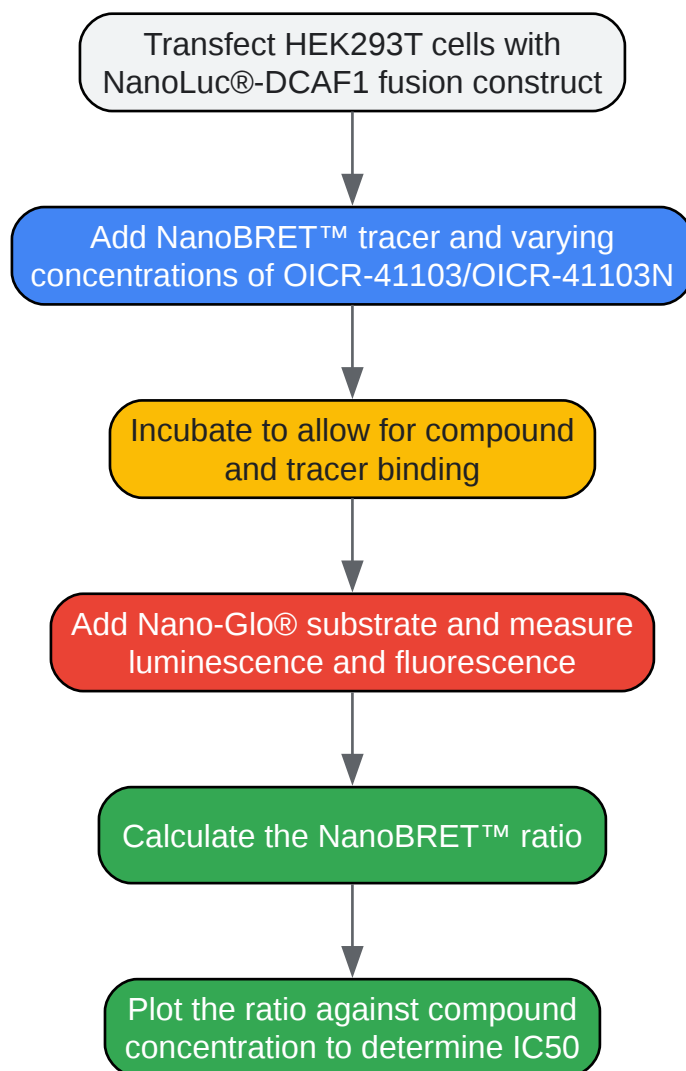
Procedure:

- Cell Treatment:
 - Seed NCI-H460 cells and grow to ~80% confluency.
 - Treat cells with various concentrations of **OICR-41103** or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Thermal Challenge:
 - Harvest and resuspend cells in PBS.
 - Aliquot cell suspensions into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.
- Cell Lysis and Fractionation:

- Lyse the cells by freeze-thaw cycles or with lysis buffer.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Protein Analysis:
 - Collect the supernatant (soluble fraction).
 - Determine the protein concentration of the soluble fractions.
 - Analyze the levels of soluble DCAF1 by Western Blot.
- Data Analysis:
 - Quantify the band intensities for DCAF1 at each temperature.
 - Normalize the intensities to the lowest temperature point.
 - Plot the normalized intensities against temperature to generate melting curves for both treated and untreated samples.
 - Determine the melting temperature (T_m) and the shift (ΔT_m) induced by **OICR-41103**.
 - For isothermal dose-response experiments, heat all samples at a single temperature (near the T_m) and plot the soluble DCAF1 levels against the **OICR-41103** concentration to determine the EC50.

NanoBRET™ Target Engagement Assay

This protocol measures the displacement of a fluorescent tracer from DCAF1 by **OICR-41103** in living cells.



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Figure 4: Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

- HEK293T cells
- Plasmid encoding NanoLuc®-DCAF1 fusion protein
- Transfection reagent
- NanoBRET™ tracer for DCAF1
- **OICR-41103** and **OICR-41103N**

- Nano-Glo® Live Cell Reagent
- Plate reader capable of measuring luminescence and fluorescence

Procedure:

- Cell Transfection:
 - Transfect HEK293T cells with the NanoLuc®-DCAF1 expression vector.
 - Plate the transfected cells in an appropriate assay plate and incubate for 24 hours.
- Compound and Tracer Addition:
 - Prepare serial dilutions of **OICR-41103** and **OICR-41103N**.
 - Add the compounds and the NanoBRET™ tracer to the cells.
- Incubation:
 - Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.
- Signal Detection:
 - Add the Nano-Glo® Live Cell Substrate.
 - Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
 - Plot the NanoBRET™ ratio against the log of the compound concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

OICR-41103 is a highly potent and cell-active probe for the DCAF1 WDR domain. Its well-characterized binding affinity and cellular target engagement make it an indispensable tool for researchers studying the Cullin-RING ligase pathway and for the development of novel DCAF1-based PROTACs for targeted protein degradation. The protocols provided herein offer a robust framework for the utilization of **OICR-41103** in these applications.

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References

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